molecular formula C26H20N2O3 B11709642 4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol

4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol

Cat. No.: B11709642
M. Wt: 408.4 g/mol
InChI Key: PPGJHEQIYQKYFC-UHFFFAOYSA-N
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Description

4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its multiple aromatic rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL is unique due to its specific arrangement of hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

4-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O3/c29-23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)31-26-15-7-22(8-16-26)28-18-20-3-11-24(30)12-4-20/h1-18,29-30H

InChI Key

PPGJHEQIYQKYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)O)O

Origin of Product

United States

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